Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate
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Overview
Description
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate is a chemical compound with the molecular formula C9H10BF3KN2. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate typically involves the reaction of 2,5-dimethyl-2H-indazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, often conducted in aqueous or mixed solvent systems.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by facilitating the synthesis of bioactive compounds.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2,5-dimethyl-2H-indazole-4-ylboronic acid
- Potassium 2,5-dimethyl-2H-indazole-4-ylboronate
Uniqueness
Potassium 2,5-dimethyl-2H-indazole-4-trifluoroborate is unique due to its stability and reactivity in various chemical reactions. Unlike boronic acids, which can be prone to hydrolysis, trifluoroborates are more stable and easier to handle . This makes them particularly valuable in synthetic chemistry applications.
Properties
IUPAC Name |
potassium;(2,5-dimethylindazol-4-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2.K/c1-6-3-4-8-7(5-15(2)14-8)9(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQIDAPYCONFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC2=NN(C=C12)C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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